molecular formula C9H21LiSi B14437621 lithium;trimethyl(3-methylpentyl)silane CAS No. 74956-22-2

lithium;trimethyl(3-methylpentyl)silane

Cat. No.: B14437621
CAS No.: 74956-22-2
M. Wt: 164.3 g/mol
InChI Key: HKYSQXZQDDCBEP-UHFFFAOYSA-N
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Description

Lithium;trimethyl(3-methylpentyl)silane is an organosilicon compound that features a silicon atom bonded to a lithium atom, three methyl groups, and a 3-methylpentyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;trimethyl(3-methylpentyl)silane typically involves the reaction of lithium hydride with trimethyl(3-methylpentyl)silane chloride. The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of an aprotic solvent such as tetrahydrofuran (THF) to stabilize the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(3-methylpentyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

    Substitution: The silicon-lithium bond can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Typical reducing agents used in conjunction with this compound include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohols and alkanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Lithium;trimethyl(3-methylpentyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the development of silicon-based drugs.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.

    Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of lithium;trimethyl(3-methylpentyl)silane involves the interaction of the silicon-lithium bond with various substrates. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic behavior is facilitated by the electron-donating properties of the silicon atom, which stabilizes the transition state during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the 3-methylpentyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Tris(trimethylsilyl)silane: Known for its use in radical reactions and polymerization processes.

Uniqueness

Lithium;trimethyl(3-methylpentyl)silane is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other organosilanes. The 3-methylpentyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

CAS No.

74956-22-2

Molecular Formula

C9H21LiSi

Molecular Weight

164.3 g/mol

IUPAC Name

lithium;trimethyl(3-methylpentyl)silane

InChI

InChI=1S/C9H21Si.Li/c1-6-9(2)7-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1

InChI Key

HKYSQXZQDDCBEP-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC(C)C[CH-][Si](C)(C)C

Origin of Product

United States

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